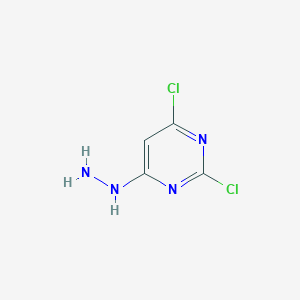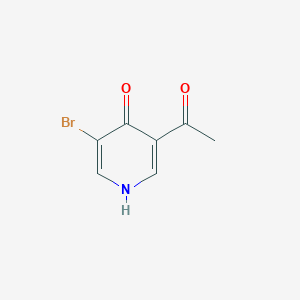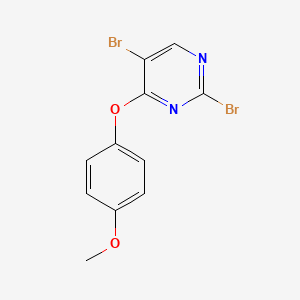![molecular formula C8H6BF6KO- B12342695 Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium](/img/structure/B12342695.png)
Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom bonded to a trifluoromethyl group and a phenyl group substituted with a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium typically involves the reaction of potassium borohydride with 4-(trifluoromethoxy)benzyl chloride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a building block for boron-containing pharmaceuticals.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions and hydroboration.
Mechanism of Action
The mechanism of action of trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with electron-rich species, facilitating the formation of new chemical bonds. The trifluoromethoxy group enhances the compound’s reactivity by increasing the electron density around the boron atom, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylboronic acid: Similar in structure but lacks the phenyl group.
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but lacks the trifluoromethyl group.
Potassium trifluoroborate: Contains a boron atom bonded to three fluorine atoms instead of a trifluoromethyl group.
Uniqueness
Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable reagent in organic synthesis and materials science, offering advantages over similar compounds in terms of reactivity and selectivity.
Properties
Molecular Formula |
C8H6BF6KO- |
|---|---|
Molecular Weight |
282.03 g/mol |
InChI |
InChI=1S/C8H6BF6O.K/c10-8(11,12)16-7-3-1-6(2-4-7)5-9(13,14)15;/h1-4H,5H2;/q-1; |
InChI Key |
OJZZMXVBDDBZLE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-N-methyl-2,9-disulfanylidene-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-6-carboxamide](/img/structure/B12342616.png)
![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B12342623.png)
![N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide](/img/structure/B12342628.png)
![2-[4-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide](/img/structure/B12342629.png)
![3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12342630.png)
![3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12342634.png)
![2-(3,4-dimethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B12342640.png)
![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12342654.png)
![2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12342656.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12342663.png)




